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Compound of Interest

6-Methoxy-1,2,3,4-
Compound Name:
tetrahydrocarbazole

Cat. No.: B178529

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the chemistry of 6-Methoxy-
1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of significant interest in medicinal
chemistry and drug discovery. This document outlines its synthesis, chemical properties,
reactivity, and known biological activities, presenting data in a structured format to facilitate
research and development.

Physicochemical Properties

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a tricyclic indole derivative. Its core structure is a
key pharmacophore found in numerous biologically active compounds.
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Property Value Reference
Molecular Formula Ci13H1sNO [1]
Molecular Weight 201.26 g/mol [1]

6-methoxy-2,3,4,9-tetrahydro-
IUPAC Name [1]
1H-carbazole

CAS Number 13070-45-6 [2]

Appearance Crystalline solid [3]

) ) 118-120 °C (for unsubstituted
Melting Point [4]
1,2,3,4-tetrahydrocarbazole)

Spectroscopic Data

While a complete set of spectra for 6-Methoxy-1,2,3,4-tetrahydrocarbazole is not readily
available in the public domain, representative data for closely related derivatives are presented
below.

Table 2.1: *H NMR Data of N-Substituted 6-Methoxy-1,2,3,4-tetrahydrocarbazole Derivatives
(400 MHz, CDCIs)

Compound o (ppm)

7.22(d, J=1.2 Hz, 1H), 7.11 (d, J = 8.4 Hz,
6-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H- 1H), 7.00 (dd, J = 8.4, 1.2 Hz, 1H), 3.85 (s, 3H),
carbazole-9-carboxamide 3.04 (s, 6H), 2.79-2.64 (m, 4H), 1.90-1.85 (m,

4H)

7.83(d, J = 1.2 Hz, 1H), 7.46 (dd, J = 8.4, 1.2
Hz, 1H), 7.26 (d, J = 8.4 Hz, 1H), 4.69 (t, J = 4.8
6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4- Hz, 1H), 3.42 (s, 3H), 3.17 (s, 3H), 2.86 (s, 3H),
tetrahydro-9H-carbazole-9-carboxamide 2.73 (dt, J=16.0, 5.2 Hz, 1H), 2.66-2.58 (m,
1H) 2.13-2.17 (m, 1H), 1.99-1.93 (m, 2H),
1.88-1.82 (m, 1H)
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Note: The 'H NMR data for the parent 6-methoxy-1,2,3,4-tetrahydrocarbazole has been
reported to be consistent with its structure, though the specific shifts are not detailed in the
available literature.[5]

Table 2.2: 13C NMR Data of N-Substituted 6-Methoxy-1,2,3,4-tetrahydrocarbazole Derivatives
(100 MHz, CDCIs)

Compound o (ppm)

6-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H- 154.8, 153.8, 131.2, 129.4, 114.0, 111.8, 110.0,
carbazole-9-carboxamide 100.4, 55.8, 38.0, 23.2, 23.1, 22.8, 20.9

153.6, 137.2, 136.9, 127.4, 126.3, 124.6, 120.3,
116.0, 111.7, 103.8, 71.0, 57.0, 38.5, 37.0, 27.7,
20.8,19.6

6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-

tetrahydro-9H-carbazole-9-carboxamide

Table 2.3: Mass Spectrometry Data

Compound miz

9-Acetyl-6-methoxy-1,2,3,4-tetrahydrocarbazole ~ 243.31 (M%)

Synthesis

The most common and versatile method for the synthesis of 6-Methoxy-1,2,3,4-
tetrahydrocarbazole is the Fischer indole synthesis.

Fischer Indole Synthesis Workflow

Acid Catalyst
p Reaction Start Y te X Step2 [3.3] Step3 . 6-Methoxy-1,2,3,4-
+ Cyclohexanone (e.g. Ac:t:f:‘fxcld, HCI) Hydrazone Ir Rearrangement Cyclization & Aromatization tetrahydrocarbazole
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Fischer Indole Synthesis Workflow
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Detailed Experimental Protocol: Fischer Indole
Synthesis

This protocol is adapted from established procedures for the synthesis of substituted
tetrahydrocarbazoles.[6]

Materials:

e p-Methoxyphenylhydrazine hydrochloride

e Cyclohexanone

» Glacial acetic acid

e Methanol

o Decolorizing carbon

o Standard laboratory glassware for reflux and filtration
Procedure:

¢ In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of
p-methoxyphenylhydrazine hydrochloride (1 equivalent) and glacial acetic acid
(approximately 6 equivalents) is prepared.

e Cyclohexanone (1 equivalent) is added to the stirred mixture.

e The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).

o After the reaction is complete, the mixture is cooled to room temperature and then poured
into a beaker containing ice-water with stirring, leading to the precipitation of the crude
product.

e The solid is collected by vacuum filtration and washed with water, followed by a small
amount of cold 75% ethanol.
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e The crude product is air-dried and then recrystallized from methanol, with the use of
decolorizing carbon to remove colored impurities.

e The purified crystals of 6-Methoxy-1,2,3,4-tetrahydrocarbazole are collected by filtration
and dried under vacuum.

Chemical Reactivity

The 6-Methoxy-1,2,3,4-tetrahydrocarbazole scaffold is amenable to various chemical
transformations, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation

The secondary amine in the pyrrole ring is a nucleophilic center and can be readily alkylated.

Alkyl Halide (e.g., CHsl)
Base (e.g., NaH, K2COs)
Aprotic Solvent (e.g., DMF, THF)

6-Methoxy-1,2,3,4- Reacts with
tetrahydrocarbazole

N-Alkyl-6-methoxy-1,2,3,4-

tetrahydrocarbazole

Click to download full resolution via product page
General Scheme for N-Alkylation

Experimental Protocol: N-Methylation (General Procedure)

This protocol is based on general methods for the N-alkylation of NH-containing heterocycles.

[7]L8]

Materials:

6-Methoxy-1,2,3,4-tetrahydrocarbazole

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

Methyl iodide (CHsl)

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution

Diethyl ether or Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)
Procedure:

o To a stirred suspension of NaH (1.5 equivalents) in anhydrous THF at O °C under an inert
atmosphere, a solution of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (1 equivalent) in
anhydrous THF is added dropwise.

e The resulting mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation.

o Methyl iodide (1.5 equivalents) is then added to the reaction mixture at O °C.

e The reaction is allowed to warm to room temperature and stirred overnight.

e The reaction is carefully quenched by the addition of saturated aqueous NHaCl solution.
e The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous MgSOa, filtered,
and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the N-
methylated product.

Electrophilic Aromatic Substitution

The benzene ring of the tetrahydrocarbazole nucleus is activated towards electrophilic
substitution by the electron-donating methoxy group and the indole nitrogen. Reactions such as
halogenation, nitration, and Friedel-Crafts acylation are expected to occur primarily at the
positions ortho and para to the activating groups.

Bromination (Conceptual)
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Electrophilic bromination of 6-Methoxy-1,2,3,4-tetrahydrocarbazole is anticipated to yield a
mixture of brominated products, with substitution likely occurring at the 5- and 7-positions of the
carbazole ring system. The use of milder brominating agents and controlled reaction conditions
would be necessary to achieve regioselectivity and avoid over-bromination.[9]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the
tetrahydrocarbazole scaffold, typically at the electron-rich positions of the indole ring. The
reaction of N-substituted tetrahydrocarbazoles with the Vilsmeier reagent (POCIs/DMF) can
lead to formylation at various positions, including the aromatic ring and the alicyclic part,
depending on the reaction conditions and the steric environment of the substrate.[4]

Biological and Pharmacological Significance

Derivatives of 6-Methoxy-1,2,3,4-tetrahydrocarbazole have emerged as promising
candidates in drug discovery, exhibiting a range of biological activities.

Anticancer Activity: Telomerase Inhibition

Certain tetrahydrocarbazole derivatives have been identified as potential anticancer agents
through their ability to inhibit telomerase.[10][11] Telomerase is an enzyme that is
overexpressed in many cancer cells and is responsible for maintaining the length of telomeres,
thus enabling cellular immortality. Inhibition of telomerase can lead to telomere shortening,
cellular senescence, and apoptosis in cancer cells.[12][13]
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Mechanism of Telomerase Inhibition

In silico docking studies have suggested that tetrahydrocarbazole-triazole hybrids can bind to

the active site of the human telomerase reverse transcriptase (hnTERT) subunit, leading to the
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inhibition of its enzymatic activity.[11] This inhibition promotes cell cycle arrest, particularly in
the G2/M phase, and induces apoptosis in cancer cells.[10][11]

Serotonin Receptor Modulation

Derivatives of 1,2,3,4-tetrahydrocarbazole have been investigated as ligands for serotonin (5-
HT) receptors.[14] The serotonin receptor family is a major target for drugs treating a variety of
central nervous system disorders. The tetrahydrocarbazole scaffold can serve as a rigid analog
of tryptamine, the core structure of serotonin.

6-Methoxy-THC
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Ligand Interaction with Serotonin Receptor

The binding of serotonin to its receptor, such as the 5-HTs receptor, involves key interactions
within an aromatic "box" in the binding site.[15] These include a cation-Tt interaction between
the protonated amine of the ligand and a tryptophan residue, as well as hydrogen bonding with
tyrosine residues. The rigid tetrahydrocarbazole scaffold can mimic these interactions, and
modifications to the methoxy group and other positions can modulate the affinity and selectivity
for different serotonin receptor subtypes.[15]

Conclusion

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a valuable scaffold in synthetic and medicinal
chemistry. Its straightforward synthesis via the Fischer indole reaction and the potential for
diverse functionalization make it an attractive starting material for the development of novel
therapeutic agents. The demonstrated biological activities of its derivatives, particularly as
anticancer agents and modulators of serotonin receptors, highlight the importance of further
research into the chemistry and pharmacology of this compound and its analogs. This technical
guide serves as a foundational resource for scientists engaged in the exploration of the
therapeutic potential of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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